Cas no 2199-89-5 (ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate)
ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2H-1-Benzopyran-3-carboxylicacid, 6,8-dibromo-2-oxo-, ethyl ester
- ETHYL 6,8-DIBROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE
- ethyl 6,8-dibromo-2-oxochromene-3-carboxylate
- 6,8-Dibrom-2-oxo-2H-chromen-3-carbonsaeure-aethylester
- 6,8-Dibrom-coumarin-3-carbonsaeure-aethylester
- 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid ethyl ester
- 6.8-Dibrom-3-ethoxycarbonylcumarin
- CCG-236319
- Oprea1_559711
- F0777-0665
- MFCD00173736
- SR-01000403875
- FT-0626139
- SCHEMBL3091303
- SR-01000403875-1
- 2199-89-5
- Ethyl 6,8-dibromo-2-oxo-2H-chromeme-3-carboxylate
- Ethyl 6,8-dibromo-2-oxo-2H-1-benzopyran-3-carboxylate
- Oprea1_524004
- AKOS000597375
- ETHYL6,8-DIBROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE
- CHEMBL1830812
- DTXSID80361303
- HMS547G17
- Maybridge1_002085
- ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
-
- Inchi: 1S/C12H8Br2O4/c1-2-17-11(15)8-4-6-3-7(13)5-9(14)10(6)18-12(8)16/h3-5H,2H2,1H3
- InChI Key: FERPJUOPTLEUDM-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC2C=C(C(=O)OCC)C(=O)OC=21)Br
Computed Properties
- Exact Mass: 373.87900
- Monoisotopic Mass: 373.879
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 394
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 52.6Ų
Experimental Properties
- Density: 1.865
- Melting Point: 171 °C
- Boiling Point: 469.8°Cat760mmHg
- Flash Point: 237.9°C
- Refractive Index: 1.619
- PSA: 56.51000
- LogP: 3.49470
ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate Customs Data
- HS CODE:2932209090
- Customs Data:
China Customs Code:
2932209090Overview:
2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0777-0665-2μmol |
ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
2199-89-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0777-0665-5μmol |
ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
2199-89-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0777-0665-10μmol |
ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
2199-89-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0777-0665-20μmol |
ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
2199-89-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0777-0665-1mg |
ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
2199-89-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0777-0665-2mg |
ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
2199-89-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0777-0665-3mg |
ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
2199-89-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0777-0665-4mg |
ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
2199-89-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0777-0665-5mg |
ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
2199-89-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0777-0665-10mg |
ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
2199-89-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
Professional Introduction to Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate (CAS No. 2199-89-5)
Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate (CAS No. 2199-89-5) is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug synthesis and molecular research. This compound belongs to the chromene class of heterocyclic compounds, which are widely recognized for their biological and pharmacological properties. The presence of bromine atoms at the 6th and 8th positions, along with the ester functionality at the 3rd position, enhances its reactivity and makes it a valuable intermediate in organic synthesis.
The structural features of ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate contribute to its unique chemical behavior and potential applications. The chromene core is a well-studied scaffold in medicinal chemistry, often utilized in the development of antimicrobial, anti-inflammatory, and anticancer agents. The bromine substituents introduce electrophilic centers, making the compound susceptible to nucleophilic substitution reactions, which are crucial for further functionalization. Additionally, the ester group provides a site for hydrolysis or transesterification, offering flexibility in synthetic pathways.
In recent years, there has been growing interest in exploring the pharmacological properties of brominated chromenes. Studies have demonstrated that compounds containing bromine atoms exhibit enhanced binding affinity to biological targets due to their ability to form stable interactions with aromatic residues in proteins. This has led to the investigation of ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate as a potential lead compound for novel therapeutic agents. Research has shown promising results in its application as an intermediate in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies.
The synthesis of ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate involves multi-step organic reactions that highlight the compound's synthetic utility. Typically, the synthesis starts from commercially available chromene derivatives, which undergo bromination followed by esterification. The bromination step is often carried out using halogenating agents such as N-bromosuccinimide (NBS), which selectively introduces bromine atoms at specific positions on the chromene ring. Subsequent esterification is achieved using ethyl chloroformate or other activating agents, yielding the desired product.
The chemical stability and reactivity of ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate make it a valuable building block for further derivatization. Researchers have utilized this compound to develop novel analogs with enhanced pharmacological properties. For instance, modifications at the 3-position by introducing different substituents have led to compounds with improved bioavailability and reduced toxicity. These findings underscore the importance of ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate in drug discovery and development.
The role of computational chemistry in studying ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has also gained significant attention. Molecular modeling techniques have been employed to predict the binding modes of this compound with biological targets such as enzymes and receptors. These studies provide insights into the structural requirements for optimal binding affinity and selectivity. Additionally, computational methods have been used to design derivatives with improved pharmacokinetic profiles.
In conclusion, ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate (CAS No. 2199-89-5) is a versatile and highly reactive compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an excellent intermediate for synthesizing biologically active molecules. The ongoing research in this area continues to uncover new applications and derivatives that promise to advance therapeutic interventions across various diseases.
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